[(1S,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3R)-3-(dimethylamino)-3-phenylpropanoate
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Overview
Description
Taxine B is a diterpene alkaloid and potent cardiotoxin that is found in the leaves and berries of the European yew (Taxus baccata). It has a role as a cardiotoxic agent. It is an enone, a carbotricyclic compound, an acetate ester, a secondary alcohol, a tertiary alcohol, a homoallylic alcohol, a diterpene alkaloid and a tertiary amino compound.
Scientific Research Applications
Asymmetric Synthesis and Complex Molecular Structures
A notable application of the compound is in the field of asymmetric synthesis of complex molecular structures. For example, research by Marchionni and Vogel (2001) describes a method for the asymmetric synthesis of long-chain and polycyclic polypropanoate fragments, which are structurally related to the compound. This process involves the synthesis of compounds with multiple stereogenic centers, demonstrating the compound's utility in creating intricate chemical structures (Marchionni & Vogel, 2001).
Synthesis of Heterocyclic Systems
The compound also plays a role in the synthesis of heterocyclic systems, which are crucial in pharmaceutical and material science. Selič, Grdadolnik, and Stanovnik (1997) utilized similar compounds in preparing various heterocyclic structures. This illustrates the compound’s versatility in synthesizing diverse molecular architectures, essential in drug development and other chemical applications (Selič, Grdadolnik, & Stanovnik, 1997).
Development of Novel Sesquiterpenoid Skeletons
In natural product synthesis, the compound is instrumental in developing novel sesquiterpenoid skeletons. Ruiz-Ferrer et al. (2021) reported on the rearrangements of longipinane derivatives to produce new compounds with unique sesquiterpenoid structures. This underscores the compound’s role in discovering new natural product-like molecules, potentially leading to new therapeutic agents or biological probes (Ruiz-Ferrer et al., 2021).
Building Blocks for Prostanoids
In addition, compounds structurally related to the compound are used as building blocks for prostanoids, which are important in medical research. Valiullina et al. (2019) synthesized a compound that could be used in the construction of complex prostanoid structures, indicating its relevance in synthesizing biologically active molecules (Valiullina et al., 2019).
properties
Product Name |
[(1S,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3R)-3-(dimethylamino)-3-phenylpropanoate |
---|---|
Molecular Formula |
C33H45NO8 |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
[(1S,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3R)-3-(dimethylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C33H45NO8/c1-18-23(36)17-33(40)29(38)27-19(2)24(42-25(37)16-22(34(7)8)21-12-10-9-11-13-21)14-15-32(27,6)30(39)28(41-20(3)35)26(18)31(33,4)5/h9-13,22,24,27-30,38-40H,2,14-17H2,1,3-8H3/t22-,24+,27+,28-,29+,30+,32-,33-/m1/s1 |
InChI Key |
XMZFIBDTPOUHMW-IMJFYWAGSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)O)OC(=O)C[C@H](C4=CC=CC=C4)N(C)C)C)O)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)(CC1=O)O)O)OC(=O)CC(C4=CC=CC=C4)N(C)C)C)O)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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